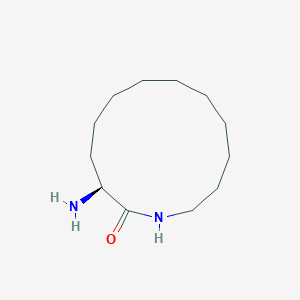
3-Amino-azacyclotridecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These are cyclic amides of amino carboxylic acids, having a 1-azacycloalkan-2-one structure . This compound is characterized by its unique ring structure, which includes both nitrogen and oxygen atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-AMINO-AZACYCLOTRIDECAN-2-ONE involves the trimerization of butadiene using a Ziegler-Natta catalyst to produce 1,5,9-cyclododecatriene. This intermediate is then hydrogenated to form cyclododecane. Through a series of reactions similar to those used to prepare caprolactam from cyclohexane, dodecyllactam is obtained .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above, with the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-AZACYCLOTRIDECAN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines or alcohols, and substitution may result in halogenated or alkylated derivatives.
Scientific Research Applications
3-AMINO-AZACYCLOTRIDECAN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as specialty plastics and coatings.
Mechanism of Action
The mechanism of action of 3-AMINO-AZACYCLOTRIDECAN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azacyclotridecan-2-one: A closely related compound with a similar ring structure but lacking the amino group.
Laurolactam: Another macrolactam with a similar structure but different functional groups.
Uniqueness
3-AMINO-AZACYCLOTRIDECAN-2-ONE is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(3S)-3-amino-azacyclotridecan-2-one |
InChI |
InChI=1S/C12H24N2O/c13-11-9-7-5-3-1-2-4-6-8-10-14-12(11)15/h11H,1-10,13H2,(H,14,15)/t11-/m0/s1 |
InChI Key |
CQZLEYBEPASILI-NSHDSACASA-N |
Isomeric SMILES |
C1CCCCCNC(=O)[C@H](CCCC1)N |
Canonical SMILES |
C1CCCCCNC(=O)C(CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















